molecular formula C16H13Br3N2O3 B3855844 2-(4-methylphenoxy)-N'-(2,4,6-tribromo-3-hydroxybenzylidene)acetohydrazide

2-(4-methylphenoxy)-N'-(2,4,6-tribromo-3-hydroxybenzylidene)acetohydrazide

Cat. No.: B3855844
M. Wt: 521.0 g/mol
InChI Key: ZFQCCGDBDPSZEM-SCDVKCJHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-methylphenoxy)-N'-(2,4,6-tribromo-3-hydroxybenzylidene)acetohydrazide, also known as MPTA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MPTA belongs to the class of hydrazones, which are organic compounds that contain a carbon-nitrogen double bond and a nitrogen-hydrogen bond. The synthesis method of MPTA involves the reaction of 2-(4-methylphenoxy)acetohydrazide with 2,4,6-tribromo-3-hydroxybenzaldehyde under appropriate conditions.

Mechanism of Action

The mechanism of action of 2-(4-methylphenoxy)-N'-(2,4,6-tribromo-3-hydroxybenzylidene)acetohydrazide involves its ability to inhibit the activity of various enzymes and signaling pathways that are involved in inflammation, oxidative stress, and cancer cell proliferation. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory prostaglandins. This compound has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cancer cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), in animal models of inflammation. This compound has also been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation products, which are indicators of oxidative stress. Additionally, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

2-(4-methylphenoxy)-N'-(2,4,6-tribromo-3-hydroxybenzylidene)acetohydrazide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied for its potential therapeutic applications, which makes it a promising candidate for further research. However, this compound also has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. Additionally, this compound has not been extensively studied in human clinical trials, which limits our understanding of its safety and efficacy in humans.

Future Directions

There are several future directions for research on 2-(4-methylphenoxy)-N'-(2,4,6-tribromo-3-hydroxybenzylidene)acetohydrazide. One area of research could focus on optimizing the synthesis method to improve the yield and purity of the compound. Another area of research could involve studying the safety and efficacy of this compound in human clinical trials. Additionally, further research could be conducted to explore the potential therapeutic applications of this compound in other fields of medicine, such as neurology and cardiology. Finally, future research could focus on developing new derivatives of this compound with improved properties, such as increased solubility and bioavailability.

Scientific Research Applications

2-(4-methylphenoxy)-N'-(2,4,6-tribromo-3-hydroxybenzylidene)acetohydrazide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anti-inflammatory, analgesic, antioxidant, and anticancer activities. This compound has also been found to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. Additionally, this compound has been shown to have a protective effect against oxidative stress-induced cell damage.

Properties

IUPAC Name

2-(4-methylphenoxy)-N-[(Z)-(2,4,6-tribromo-3-hydroxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Br3N2O3/c1-9-2-4-10(5-3-9)24-8-14(22)21-20-7-11-12(17)6-13(18)16(23)15(11)19/h2-7,23H,8H2,1H3,(H,21,22)/b20-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQCCGDBDPSZEM-SCDVKCJHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NN=CC2=C(C(=C(C=C2Br)Br)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)OCC(=O)N/N=C\C2=C(C(=C(C=C2Br)Br)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Br3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-methylphenoxy)-N'-(2,4,6-tribromo-3-hydroxybenzylidene)acetohydrazide
Reactant of Route 2
Reactant of Route 2
2-(4-methylphenoxy)-N'-(2,4,6-tribromo-3-hydroxybenzylidene)acetohydrazide
Reactant of Route 3
Reactant of Route 3
2-(4-methylphenoxy)-N'-(2,4,6-tribromo-3-hydroxybenzylidene)acetohydrazide
Reactant of Route 4
Reactant of Route 4
2-(4-methylphenoxy)-N'-(2,4,6-tribromo-3-hydroxybenzylidene)acetohydrazide
Reactant of Route 5
Reactant of Route 5
2-(4-methylphenoxy)-N'-(2,4,6-tribromo-3-hydroxybenzylidene)acetohydrazide
Reactant of Route 6
Reactant of Route 6
2-(4-methylphenoxy)-N'-(2,4,6-tribromo-3-hydroxybenzylidene)acetohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.